1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea 1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1448036-80-3
VCID: VC4393651
InChI: InChI=1S/C18H25N3O2/c1-21-12-15(14-9-5-6-10-16(14)21)17(22)11-19-18(23)20-13-7-3-2-4-8-13/h5-6,9-10,12-13,17,22H,2-4,7-8,11H2,1H3,(H2,19,20,23)
SMILES: CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3CCCCC3)O
Molecular Formula: C18H25N3O2
Molecular Weight: 315.417

1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

CAS No.: 1448036-80-3

Cat. No.: VC4393651

Molecular Formula: C18H25N3O2

Molecular Weight: 315.417

* For research use only. Not for human or veterinary use.

1-cyclohexyl-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea - 1448036-80-3

Specification

CAS No. 1448036-80-3
Molecular Formula C18H25N3O2
Molecular Weight 315.417
IUPAC Name 1-cyclohexyl-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea
Standard InChI InChI=1S/C18H25N3O2/c1-21-12-15(14-9-5-6-10-16(14)21)17(22)11-19-18(23)20-13-7-3-2-4-8-13/h5-6,9-10,12-13,17,22H,2-4,7-8,11H2,1H3,(H2,19,20,23)
Standard InChI Key OHKONCBQIDXBNX-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3CCCCC3)O

Introduction

Molecular Formula and Weight

  • Molecular Formula: C17H26N2O2

  • Molecular Weight: Approximately 290.41 g/mol (calculated based on the assumed structure).

Structural Features

The compound consists of:

  • A cyclohexyl group attached to the nitrogen atom of the urea moiety.

  • A hydroxyethyl side chain bearing a 1-methylindole ring, which contributes to its aromatic and heterocyclic nature.

IUPAC Name

The systematic name for this compound is 1-cyclohexyl-3-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]urea.

General Synthesis

The synthesis typically involves:

  • Preparation of the indole derivative: The indole ring system is functionalized to introduce the hydroxyethyl group at the 3-position.

  • Urea formation: The cyclohexyl isocyanate or a similar precursor reacts with the substituted indole derivative under controlled conditions to form the final urea compound.

Challenges in Synthesis

  • Maintaining regioselectivity during the substitution of the indole ring.

  • Ensuring stability of the hydroxy group during reaction steps.

Pharmaceutical Relevance

Substituted ureas are widely studied for their biological activities, including:

  • Urease Inhibition: Urease inhibitors are critical for managing diseases like peptic ulcers and kidney stones caused by urease-producing bacteria .

  • Anticancer Properties: Urea derivatives have shown promise as inhibitors of signaling pathways in various cancers .

While no specific biological activity has been reported for this compound yet, its structural similarity to known bioactive ureas suggests potential pharmacological applications.

Material Science

Urea derivatives are also explored for their applications in polymer chemistry and as intermediates in organic synthesis.

Table: Comparison with Similar Urea Derivatives

Compound NameActivityKey Structural FeaturesReference
1-Aroyl-3-[3-chloro-2-methylphenyl]thioureaUrease inhibitionThiourea backbone with aromatic substitutions
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureaAnticancer activityDiaryl urea with pyridine functionality
1-Cyclohexyl-substituted ureasAntimicrobial potentialCyclohexyl group enhancing lipophilicity

Future Directions

Given its structural framework, future studies could focus on:

  • Biological Screening:

    • Testing for anticancer, antimicrobial, and anti-inflammatory activities.

    • Evaluating urease inhibitory potential.

  • Computational Studies:

    • Molecular docking to predict binding affinity with biological targets.

  • Synthetic Modifications:

    • Introducing electron-donating or withdrawing groups to modulate activity.

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